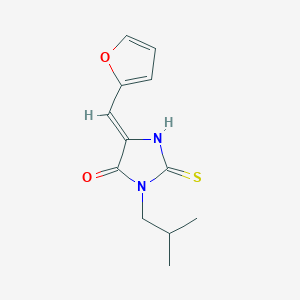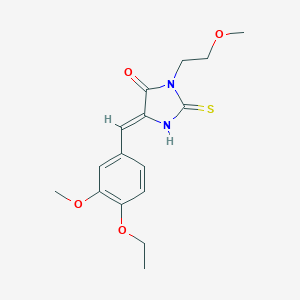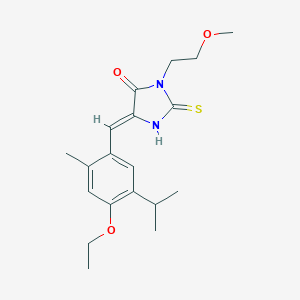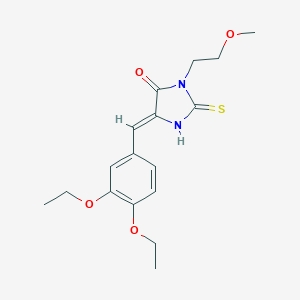![molecular formula C20H18N2O4S B305717 N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been widely studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases by binding to the switch regions of these proteins. Rho GTPases are molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 locks Rho GTPases in the inactive GDP-bound state, preventing them from activating downstream signaling pathways that promote cancer cell proliferation and migration.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cell proliferation and migration. In addition, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In animal models, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been shown to inhibit tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also limitations to using N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its potency can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864. One area of research is to further investigate its potential therapeutic applications in cancer and other diseases. Another area of research is to develop more potent and selective inhibitors of Rho GTPases. In addition, there is a need to develop better methods for delivering N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 to tumors and other disease sites in vivo. Finally, there is a need to better understand the role of Rho GTPases in normal physiological processes, which could lead to the development of new therapeutic targets.
Synthesis Methods
The synthesis of N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 involves several steps. The starting material is 4-ethylphenylamine, which is reacted with ethyl chloroacetate to form N-ethyl-N-(4-ethylphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final step involves the condensation of 4-hydroxybenzaldehyde with the thiazolidinone intermediate to form N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864.
Scientific Research Applications
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has been extensively studied for its potential therapeutic applications in cancer. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 inhibits the activity of Rho GTPases, leading to a decrease in cancer cell proliferation and migration. In addition to cancer, N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 1864 has also been studied for its potential therapeutic applications in other diseases, such as cardiovascular disease, neurological disorders, and inflammatory diseases.
properties
Product Name |
N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
|---|---|
Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-2-13-3-7-15(8-4-13)21-18(24)12-22-19(25)17(27-20(22)26)11-14-5-9-16(23)10-6-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-11+ |
InChI Key |
DSYDGJITJSGKES-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)



![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)